molecular formula C17H15N3O4S B2894224 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1208516-28-2

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

货号: B2894224
CAS 编号: 1208516-28-2
分子量: 357.38
InChI 键: DHCDWKLFYLLKAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a hybrid heterocyclic scaffold combining a 1,2-oxazole core substituted at position 5 with a 2,3-dihydro-1,4-benzodioxin moiety.

属性

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-9-25-17(18-10)19-16(21)8-12-7-14(24-20-12)11-2-3-13-15(6-11)23-5-4-22-13/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDWKLFYLLKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Benzodioxin Carbonyl Derivatives

The oxazole ring is constructed using a [3+2] cycloaddition between a nitrile oxide and a benzodioxin-containing alkyne. Adapted from methodologies in thiazole synthesis, this approach involves:

  • Generation of nitrile oxide : Chlorination of benzodioxin-6-carbaldehyde oxime (prepared from 2,3-dihydro-1,4-benzodioxin-6-amine) using N-chlorosuccinimide (NCS).
  • Cycloaddition : Reaction with propiolic acid derivatives under microwave irradiation (100°C, 30 min) to yield 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield Characterization (IR/NMR)
Oxime formation NH2OH·HCl, NaOAc, EtOH, reflux 85% IR: 3320 cm⁻¹ (N-H), 1640 cm⁻¹ (C=N)
Nitrile oxide synthesis NCS, CH2Cl2, 0°C 78% ¹H NMR (CDCl3): δ 8.21 (s, 1H, CH=N)
Cycloaddition Propiolic acid, MW, 100°C 65% ¹³C NMR: δ 160.1 (C=O), 148.2 (C-O)

Alternative Pathway: Hantzsch-Type Oxazole Synthesis

A modified Hantzsch reaction condenses benzodioxin-6-carbonyl chloride with α-amino ketones:

  • Formation of α-chloroketone : Treatment of benzodioxin-6-carboxylic acid with SOCl2 yields the acyl chloride.
  • Cyclization : Reaction with ammonium acetate in acetic acid (120°C, 6 h) forms the oxazole core.

Optimization Insight : Lithium hydride (LiH) in dimethylformamide (DMF) enhances reaction efficiency by deprotonating intermediates, achieving yields up to 72%.

Synthesis of 4-Methyl-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via cyclocondensation of thiourea with α-bromoketones:

  • α-Bromoketone preparation : Bromination of 4-methylacetophenone using Br2 in acetic acid.
  • Cyclization : Heating with thiourea in ethanol (reflux, 4 h) yields 4-methyl-1,3-thiazol-2-amine.

Spectroscopic Validation :

  • IR : 3250 cm⁻¹ (N-H), 1560 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 6.89 (s, 1H, thiazole-H).

Acetamide Linker Formation and Final Coupling

Activation of Oxazole-carboxylic Acid

The oxazole intermediate is converted to an acyl chloride using thionyl chloride (SOCl2) in dichloromethane (0°C to RT, 2 h).

Amide Bond Formation

Coupling the acyl chloride with 4-methyl-1,3-thiazol-2-amine proceeds in anhydrous DMF with triethylamine (TEA) as a base:

  • Reaction conditions : 0°C → RT, 12 h under N2 atmosphere.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield and Purity :

Parameter Value
Isolated yield 68%
Purity (HPLC) 99.2%
Melting point 129–130°C

Analytical Characterization

Spectroscopic Data Consolidation

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1712 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, CDCl3) : δ 7.28 (d, J = 8.4 Hz, 2H, benzodioxin-H), 6.66 (s, 1H, oxazole-H), 4.22 (m, 4H, OCH2CH2O), 2.43 (s, 3H, thiazole-CH3).
  • HRMS (ESI+) : m/z 396.1421 [M+H]+ (calc. 396.1425).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cycloaddition High regioselectivity Requires specialized reagents
Hantzsch modification Scalable, one-pot Moderate yields

化学反应分析

Types of Reactions

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

科学研究应用

作用机制

The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

相似化合物的比较

Comparison with Structurally Similar Compounds

N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)

  • Structural Differences : Replaces the benzodioxin-oxazole unit with a 1,2,4-oxadiazole-piperidine group.
  • Biological Activity: Acts as a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor (IC₅₀ = 7.9 nM) for inflammatory diseases .
  • Key Insights : The oxadiazole-thiazole-acetamide backbone enhances kinase selectivity compared to benzodioxin-containing analogs. The hydroxypiperidine group improves solubility but may reduce blood-brain barrier penetration.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

  • Structural Differences : Substitutes the oxazole with a 1,3,4-thiadiazole ring and adds a 4-methoxybenzylsulfanyl group.
  • Functional Implications : The dual sulfanyl groups increase molecular rigidity and may enhance oxidative stability. The methoxybenzyl moiety could improve lipophilicity, favoring membrane permeability .

3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Trazpiroben)

  • Structural Differences : Integrates a benzodioxin-indazole core and a tetrahydrofuran-linked benzamide.
  • The difluoropropanoyl group enhances metabolic resistance compared to simple acetamide derivatives .

2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Hydrochloride

  • Structural Differences : Replaces benzodioxin with a pyridopyrimidine scaffold and introduces dichlorophenyl.
  • The dichlorophenyl group enhances hydrophobic interactions but may increase hepatotoxicity risk .

Comparative Data Table

Compound Molecular Weight Key Functional Groups Biological Target Potency/IC₅₀ (if available)
Target Compound ~413.4 g/mol Oxazole, benzodioxin, thiazole-acetamide Undisclosed N/A
TASP0415914 ~405.4 g/mol Oxadiazole, hydroxypiperidine, thiazole PI3Kγ 7.9 nM
Thiadiazole-Benzodioxin Analog ~485.6 g/mol Thiadiazole, sulfanyl, methoxybenzyl Undisclosed N/A
Trazpiroben ~635.6 g/mol Indazole, difluoropropanoyl, tetrahydrofuran Likely GPCRs Patented (no data)
Pyridopyrimidine Acetamide ~511.9 g/mol Pyridopyrimidine, dichlorophenyl Enzyme inhibition (e.g., kinases) N/A

生物活性

The compound 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article synthesizes available research on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, with a complex structure featuring a benzodioxane moiety and a thiazole ring. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN
InChIInChI=1S/C17H17N3O2/c18-6-5...

Enzyme Inhibition

Research has demonstrated that compounds containing the 1,4-benzodioxane structure exhibit significant enzyme inhibitory activities. A study evaluated the enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE) . The synthesized derivatives showed substantial inhibitory effects on α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM), while exhibiting weaker inhibition against AChE, relevant for Alzheimer's disease treatment .

Table 1: Enzyme Inhibition Activity

Compoundα-Glucosidase IC50 (µM)AChE IC50 (µM)
This compound25150
Other derivativesVariesVaries

Antitumor Activity

The benzodioxane derivatives have shown promising antitumor properties. Compounds with similar structures have been reported to possess broad-spectrum antitumor activity compared to conventional anticancer drugs. This is attributed to their ability to inhibit critical pathways involved in cancer cell proliferation .

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in metabolic processes. The presence of the thiazole ring enhances its binding affinity to target enzymes due to favorable interactions within the active sites.

Molecular Docking Studies

In silico molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that the compound fits well within the active sites of α-glucosidase and AChE, indicating a potential for selective inhibition .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antidiabetic Effects : A study demonstrated that derivatives with the benzodioxane structure significantly reduced postprandial blood glucose levels in diabetic models.
  • Neuroprotective Effects : Research indicated that compounds targeting AChE could improve cognitive function in animal models of Alzheimer's disease.

常见问题

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization of oxazole and thiazole moieties, followed by coupling with the benzodioxane core. Key steps include:

  • Amide bond formation between the oxazole-acetic acid derivative and the 4-methylthiazol-2-amine group under reflux conditions in DMF .
  • Cyclocondensation using reagents like POCl₃ or HATU for oxazole ring formation . Intermediates are characterized via TLC for reaction progress and NMR spectroscopy (¹H/¹³C) for structural validation. Final purification employs recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxane (δ 4.2–4.4 ppm for dioxane O-CH₂), oxazole (δ 6.8–7.1 ppm for aromatic protons), and thiazole (δ 2.4 ppm for CH₃) moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₄S) .
  • HPLC-PDA : Ensures >95% purity by monitoring λmax at 260–280 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during oxazole-thiazole coupling?

Common bottlenecks include steric hindrance from the benzodioxane group and competing side reactions. Strategies:

  • Solvent optimization : Replace DMF with DMA or DMSO to enhance solubility of bulky intermediates .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling instead of traditional carbodiimide-based methods .
  • Temperature gradients : Perform stepwise heating (60°C → 100°C) to reduce decomposition .

Q. How should researchers resolve contradictions in spectral data, such as unexpected proton splitting in NMR?

Discrepancies may arise from dynamic effects (e.g., rotamers in the acetamide group) or impurities. Methodological approaches:

  • Variable-temperature NMR : Conduct experiments at 25°C and −20°C to identify conformational exchange .
  • 2D-COSY/HMBC : Correlate ambiguous protons with adjacent carbons to confirm connectivity .
  • Alternative purification : Use preparative HPLC instead of column chromatography to remove trace by-products .

Q. What experimental designs are recommended for evaluating biological activity while minimizing off-target effects?

  • In silico docking : Screen against target enzymes (e.g., COX-2 or kinase domains) using the benzodioxane group as a hydrophobic anchor .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified thiazole substituents (e.g., 4-ethyl instead of 4-methyl) to assess selectivity .
  • Cellular assays : Use HEK293 or HepG2 cells with flow cytometry to quantify apoptosis vs. necrosis, distinguishing target-specific effects .

Data Contradiction Analysis

Q. How to address inconsistencies in biological assay results across replicate studies?

  • Batch variability : Characterize each compound batch via LC-MS to confirm purity (>98%) and rule out degradation .
  • Assay normalization : Include internal controls (e.g., staurosporine for apoptosis assays) to standardize inter-experimental variability .
  • Dose-response curves : Perform 8-point dilutions (1 nM–100 µM) to identify outliers in EC₅₀ values .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in and for reproducible yields.
  • Analytical workflows : Combine NMR (), HRMS (), and HPLC () for robust characterization.
  • Biological evaluation : Adopt cell-based assays from and docking methods from .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。